4-Oxa-7-azaspiro[2.5]octan-8-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxa-7-azaspiro[2.5]octan-8-one can be achieved through several methods. One common approach involves the annulation of the cyclopentane ring . Another method includes the reaction of cyclohexanone with ammonia and sodium hypochlorite . These reactions typically require specific conditions such as controlled temperatures and the presence of catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves optimized versions of the synthetic routes mentioned above. The reaction conditions are scaled up, and continuous flow processes may be employed to enhance efficiency and safety . The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the produced compound.
Chemical Reactions Analysis
Types of Reactions
4-Oxa-7-azaspiro[2.5]octan-8-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound, often in an inert atmosphere to prevent unwanted side reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides, typically in the presence of a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-Oxa-7-azaspiro[2.5]octan-8-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Oxa-7-azaspiro[2.5]octan-8-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Oxa-7-azaspiro[2.5]octan-6-one: This compound has a similar spirocyclic structure but differs in the position of the oxygen atom.
2-Azaspiro[3.4]octane: Another spirocyclic compound with a different ring size and nitrogen positioning.
Uniqueness
4-Oxa-7-azaspiro[2.5]octan-8-one is unique due to its specific ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, as it can offer different reactivity and interactions compared to similar compounds .
Properties
IUPAC Name |
4-oxa-7-azaspiro[2.5]octan-8-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-5-6(1-2-6)9-4-3-7-5/h1-4H2,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPNRBBOXIDXPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C(=O)NCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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